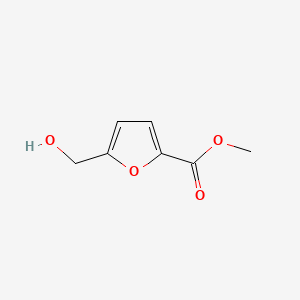

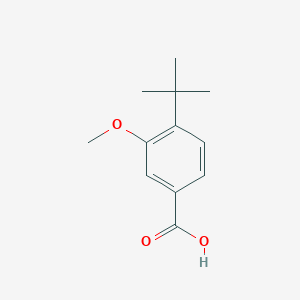

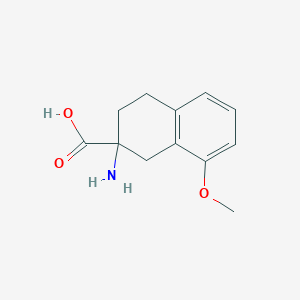

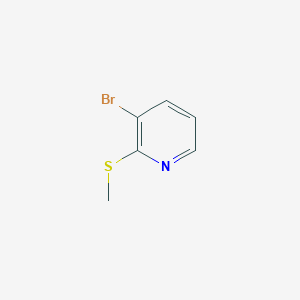

![molecular formula C14H20N2 B1281627 8-Bencil-8-azabiciclo[3.2.1]octan-3-amina CAS No. 96901-92-7](/img/structure/B1281627.png)

8-Bencil-8-azabiciclo[3.2.1]octan-3-amina

Descripción general

Descripción

8-Benzyl-8-azabicyclo[3.2.1]octan-3-amine, also known as 8-BAO, is a bicyclic compound that has been studied for its potential in various scientific applications. This compound has a unique structure that allows it to interact with specific receptors in the brain and other parts of the body, making it an interesting subject for research. In

Aplicaciones Científicas De Investigación

Síntesis de Alcaloides de Tropano

El andamiaje 8-azabiciclo[3.2.1]octano, que es parte de la estructura de “8-Bencil-8-azabiciclo[3.2.1]octan-3-amina”, es el núcleo central de la familia de alcaloides de tropano . Estos alcaloides muestran una amplia gama de interesantes actividades biológicas . La investigación dirigida a la preparación de esta estructura básica de manera estereoselectiva ha atraído la atención de muchos grupos de investigación en todo el mundo .

Construcción Enantioselectiva

La construcción enantioselectiva del andamiaje 8-azabiciclo[3.2.1]octano es una aplicación importante en la síntesis de alcaloides de tropano . Este proceso implica la construcción enantioselectiva de un material de partida acíclico que contiene toda la información estereoquímica necesaria para permitir la formación estereocontrolada del andamiaje bicíclico .

Proceso de Desimetrización

Otra aplicación de “this compound” está en el proceso de desimetrización a partir de derivados aquirales de tropinona . Este proceso logra el control estereoquímico directamente en la misma transformación que genera la arquitectura 8-azabiciclo[3.2.1]octano .

Inhibidor de NAAA

La estructura de “this compound” también se puede utilizar como un inhibidor de NAAA . Los inhibidores de NAAA juegan un papel importante en la terapia del dolor, los efectos antiinflamatorios y la aplicación de otras enfermedades .

Síntesis Química

“this compound” se utiliza en la síntesis química . Se utiliza a menudo en laboratorios de investigación y desarrollo .

Seguridad y Manipulación

Los procedimientos de manipulación y seguridad de “this compound” también son un área de investigación significativa . Comprender las medidas de seguridad y los procedimientos de manipulación es crucial para los investigadores y científicos que trabajan con este compuesto .

Mecanismo De Acción

Target of Action

The primary target of 8-Benzyl-8-azabicyclo[32It’s known that the 8-azabicyclo[321]octane scaffold is the central core of the family of tropane alkaloids , which display a wide array of interesting biological activities .

Biochemical Pathways

The affected biochemical pathways of 8-Benzyl-8-azabicyclo[32Given its structural similarity to tropane alkaloids , it may influence similar biochemical pathways.

Análisis Bioquímico

Biochemical Properties

8-Benzyl-8-azabicyclo[3.2.1]octan-3-amine plays a crucial role in biochemical reactions, particularly in the modulation of enzyme activities. It interacts with enzymes such as acetylcholinesterase and monoamine oxidase, influencing their activity through competitive inhibition. This interaction is significant as it affects neurotransmitter levels in the nervous system, thereby impacting neurological functions . Additionally, 8-Benzyl-8-azabicyclo[3.2.1]octan-3-amine binds to dopamine receptors, altering dopamine signaling pathways .

Cellular Effects

The effects of 8-Benzyl-8-azabicyclo[3.2.1]octan-3-amine on various cell types are profound. In neuronal cells, it modulates neurotransmitter release and uptake, thereby influencing synaptic transmission and plasticity . This compound also affects gene expression by altering the transcriptional activity of genes involved in neurotransmitter synthesis and degradation . Furthermore, it impacts cellular metabolism by modulating the activity of key metabolic enzymes, leading to changes in energy production and utilization .

Molecular Mechanism

At the molecular level, 8-Benzyl-8-azabicyclo[3.2.1]octan-3-amine exerts its effects through several mechanisms. It binds to the active sites of enzymes, inhibiting their catalytic activity . This binding is often reversible and competitive, meaning that the compound competes with the natural substrate for the enzyme’s active site . Additionally, 8-Benzyl-8-azabicyclo[3.2.1]octan-3-amine can modulate gene expression by interacting with transcription factors and altering their binding to DNA .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 8-Benzyl-8-azabicyclo[3.2.1]octan-3-amine change over time. The compound is relatively stable under standard storage conditions but can degrade when exposed to light and high temperatures . Over time, its inhibitory effects on enzymes may diminish due to degradation, leading to a decrease in its biological activity . Long-term studies have shown that continuous exposure to 8-Benzyl-8-azabicyclo[3.2.1]octan-3-amine can lead to adaptive changes in cellular function, such as upregulation of compensatory pathways .

Dosage Effects in Animal Models

The effects of 8-Benzyl-8-azabicyclo[3.2.1]octan-3-amine vary with different dosages in animal models. At low doses, it can enhance cognitive functions and improve memory retention by modulating neurotransmitter levels . At high doses, it may cause toxic effects such as neurotoxicity and hepatotoxicity . Threshold effects have been observed, where a certain dosage is required to elicit a significant biological response .

Metabolic Pathways

8-Benzyl-8-azabicyclo[3.2.1]octan-3-amine is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and affect metabolic flux . The compound also influences the levels of key metabolites involved in neurotransmitter synthesis and degradation .

Transport and Distribution

Within cells and tissues, 8-Benzyl-8-azabicyclo[3.2.1]octan-3-amine is transported and distributed through specific transporters and binding proteins . It can cross the blood-brain barrier, allowing it to exert its effects on the central nervous system . The compound tends to accumulate in tissues with high metabolic activity, such as the liver and brain .

Subcellular Localization

The subcellular localization of 8-Benzyl-8-azabicyclo[3.2.1]octan-3-amine is crucial for its activity. It is primarily localized in the cytoplasm but can also be found in the nucleus, where it interacts with transcription factors . Post-translational modifications, such as phosphorylation, can influence its localization and activity by directing it to specific cellular compartments .

Propiedades

IUPAC Name |

8-benzyl-8-azabicyclo[3.2.1]octan-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2/c15-12-8-13-6-7-14(9-12)16(13)10-11-4-2-1-3-5-11/h1-5,12-14H,6-10,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZWXPIKAEAYGPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CC(CC1N2CC3=CC=CC=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801262720 | |

| Record name | (8-Benzyl-8-azabicyclo[3.2.1]oct-3-yl)amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801262720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

96901-92-7, 76272-36-1 | |

| Record name | (8-Benzyl-8-azabicyclo[3.2.1]oct-3-yl)amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=96901-92-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (8-Benzyl-8-azabicyclo[3.2.1]oct-3-yl)amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801262720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-benzyl-8-azabicyclo[3.2.1]octan-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.232.580 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 8-Benzyl-8-azabicyclo[3.2.1]octan-3-exo-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

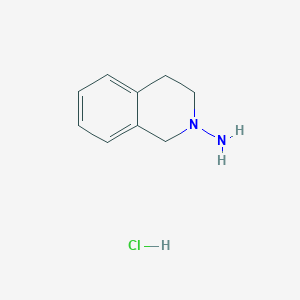

![2-[2-(Methylsulfanyl)phenyl]acetic acid](/img/structure/B1281578.png)